(S)-Bicalutamide

Übersicht

Beschreibung

Synthesis Analysis

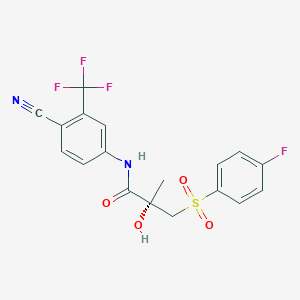

The synthesis of Bicalutamide involves multiple steps starting from basic chemical precursors. One method reported involves the use of methyl methacrylate as a starting point, proceeding through oxidation, condensation with 4-fluorothiophenol, and hydrolysis to yield α-hydroxy acid. This acid is then reacted with 2-trifluoromethyl-4-aminobenzonitrile and oxidized with m-chloroperoxybenzoic acid to produce Bicalutamide with an overall yield of about 11.2% (Xiao-Le Tao, 2003). Another approach involves the synthesis from N-[4-cyano-3-(trifluoromethyl)phenyl]-1,2-epoxy-2-methylpropionamide via condensation and oxidation processes, enhancing the yield significantly up to 88.9% from 67.8% (Li Yan, 2013).

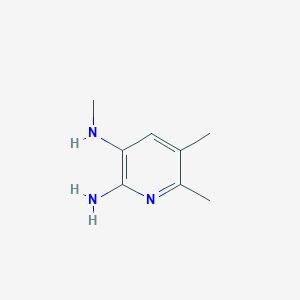

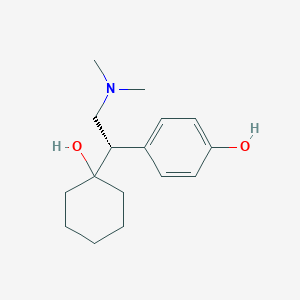

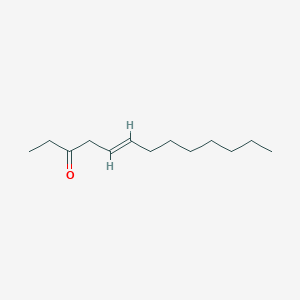

Molecular Structure Analysis

Bicalutamide exhibits conformational polymorphism, meaning it can exist in multiple distinct forms in the solid state. Two crystalline forms (forms I and II) and an amorphous phase have been characterized, with significant differences in molecular conformations between the polymorphs. This difference primarily lies in the torsion angles within the molecule, affecting the molecule's folding and thus its physical and chemical properties (D. Vega et al., 2007).

Chemical Reactions and Properties

Bicalutamide's synthesis and its analogs demonstrate its reactivity under various chemical conditions. The drug's synthesis involves key reactions such as oxidation, condensation, amidation, and hydrolysis, highlighting the complexity and precision required in its production process. These reactions are pivotal in constructing Bicalutamide's unique structure, which is crucial for its antiandrogenic activity (Nabil Asaad & Shaun M. Fillery, 2009).

Physical Properties Analysis

The physical properties of Bicalutamide, including its polymorphism, significantly impact its pharmaceutical formulation and efficacy. The stability, solubility, and dissolution rate of its polymorphs and amorphous form are critical parameters that influence its bioavailability and therapeutic performance. Studies have shown that the amorphous phase of Bicalutamide is very metastable, converting to form II spontaneously at room temperature, which has implications for the drug's storage and formulation (Z. Német et al., 2008).

Chemical Properties Analysis

The chemical properties of Bicalutamide, such as its solubility and interaction with excipients, are crucial for its formulation as a pharmaceutical product. Studies employing molecular docking and dynamics simulations have provided insights into the interactions between Bicalutamide and various excipients, offering a deeper understanding of how these interactions influence the drug's dissolution rate and bioavailability. For instance, the interaction between Bicalutamide and lactose, highlighted by Coulomb interactions, leads to improved dissolution performance, indicating the importance of excipient selection in drug formulation (Caixia Li et al., 2013).

Wissenschaftliche Forschungsanwendungen

Prostate Cancer Treatment : Bicalutamide is primarily used in treating prostate cancer. It's shown to inhibit telomerase activity, activate the p53 pathway, and affect the viability of prostate carcinoma cell lines (Bouchal et al., 2005). Additionally, it functions as an androgen receptor antagonist, forming a transcriptionally inactive receptor on DNA, which may contribute to bicalutamide-resistant androgen-independent prostate cancer (Masiello et al., 2002). Bicalutamide is also used in combination therapy with castration for advanced prostate cancer treatment (Schellhammer, 1996).

Mechanisms of Action : Studies have demonstrated its potency as an antiandrogen in rats, inhibiting androgen-stimulated gene expression and cell growth (Furr & Tucker, 1996). It induces apoptosis in prostate cancer cells through a caspase-dependent and calpain-independent mechanism (Floyd et al., 2009).

Clinical Development and Trials : Bicalutamide has been developed as a nonsteroidal antiandrogen for prostate cancer treatment, showing efficacy and tolerability in clinical trials (Kolvenbag et al., 1998). It's also shown promise in treating estrogen receptor-negative, androgen receptor-positive metastatic breast cancer (Gucalp et al., 2013).

Pharmacodynamics and Resistance Studies : Research into the synthesis and pharmacodynamics of bicalutamide helps understand its mechanism in hormone-sensitive cancers (Asaad & Fillery, 2009). The interaction mechanism of bicalutamide with androgen receptors, especially in the context of drug resistance caused by specific mutations, has also been a focus of study (Liu et al., 2015).

Comparative Studies and Alternatives : Comparisons with other treatments, such as castration, have been conducted to evaluate bicalutamide's efficacy (Bales & Chodak, 1996). It's also been explored as an alternative to gonadotropin-releasing hormone analogs in transgender male-to-female youth (Neyman et al., 2019).

Other Applications : In addition to its primary use in prostate cancer treatment, bicalutamide has applications in treating conditions like familial male-limited precocious puberty (Kreher et al., 2006) and understanding the pharmacokinetics and metabolism of the drug, including its enantiomers (Cockshott, 2004).

Eigenschaften

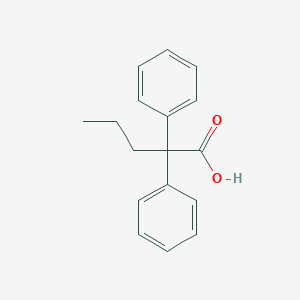

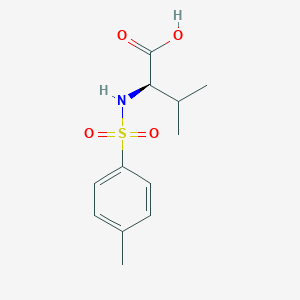

IUPAC Name |

(2S)-N-[4-cyano-3-(trifluoromethyl)phenyl]-3-(4-fluorophenyl)sulfonyl-2-hydroxy-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F4N2O4S/c1-17(26,10-29(27,28)14-6-3-12(19)4-7-14)16(25)24-13-5-2-11(9-23)15(8-13)18(20,21)22/h2-8,26H,10H2,1H3,(H,24,25)/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKJPYSCBVHEWIU-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CS(=O)(=O)C1=CC=C(C=C1)F)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](CS(=O)(=O)C1=CC=C(C=C1)F)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F4N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70861120 | |

| Record name | (S)-Bicalutamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70861120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-Bicalutamide | |

CAS RN |

113299-38-0 | |

| Record name | Bicalutamide, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113299380 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-Bicalutamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70861120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BICALUTAMIDE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R8K39AN732 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

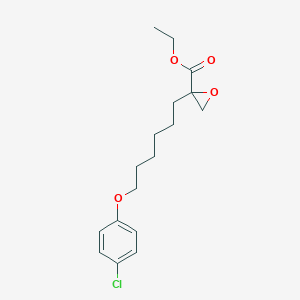

![(2S,6Z,9S,10E)-9-[Tert-butyl(dimethyl)silyl]oxy-2,6,10-trimethyl-11-(2-methyl-1,3-thiazol-4-yl)undeca-6,10-dien-1-ol](/img/structure/B15876.png)

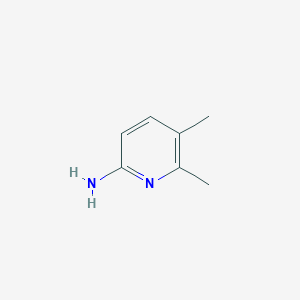

![2-Chloro-1,5,6-trimethylimidazo [4,5-b] Pyridine](/img/structure/B15885.png)

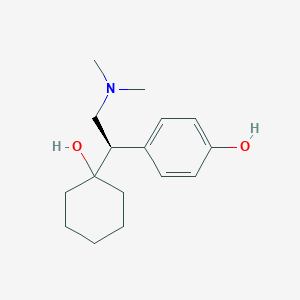

![2-Hydroxy-1,5,6-trimethylimidazo [4,5-B] pyridine](/img/structure/B15886.png)